Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
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Description
Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H16ClN5O4 and its molecular weight is 401.81. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Antiangiogenic Properties
Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, known as KR-31831, is studied for its metabolism and antiangiogenic properties. In vitro and in vivo studies using LC-MS and LC-MS/MS analysis have shown the metabolism of KR-31831 in rats, producing three metabolites (M1-M3) with significant pathways involving the metabolism of acetal groups, N-dealkylation, and N-acetylation. These metabolites were also found in bile, plasma, or urine samples after intravenous administration of KR-31831 to rats (Kim et al., 2005).
Novel Derivative Synthesis
A new derivative, methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide. This synthesis involved using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor and was characterized by IR, 1H, and 13C NMR spectroscopy methods (Szczepański et al., 2020).
Farnesyl Protein Transferase Inhibition
Another compound, R115777, structurally related to the stated chemical, inhibits farnesyl protein transferase, showing significant antitumor effects in vivo after oral administration in mice. This compound's development roots in Janssen's ketoconazole and retinoic acid catabolism programs, with its key structural features identified through systematic research. R115777 is under phase III clinical evaluation for its pharmacological properties (Venet et al., 2003).
Properties
IUPAC Name |
methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4/c1-10-8-22-14-15(20-17(22)24(10)12-6-4-5-11(19)7-12)21(2)18(27)23(16(14)26)9-13(25)28-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGDQIBSCKQKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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